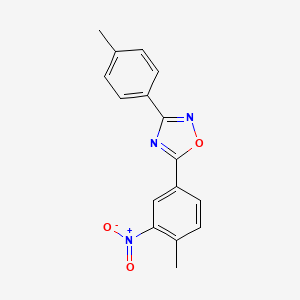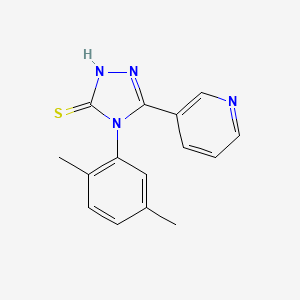![molecular formula C10H12ClNO4S B5856915 N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine, also known as CES, is a chemical compound that belongs to the family of amino acids. It is a white crystalline solid that is soluble in water and is commonly used in scientific research for its unique properties. CES is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins.
Mécanisme D'action
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine acts as a nucleophile in chemical reactions. It reacts with electrophiles such as acyl chlorides, isocyanates, and sulfonyl chlorides to form covalent bonds. This compound is also used as a protecting group for amino acids during peptide synthesis. It reacts with the amino group of the amino acid to form a stable amide bond, which protects the amino acid from unwanted reactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is not naturally occurring in proteins and is not metabolized by the human body. This compound is a non-toxic compound that is safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has several advantages for use in lab experiments. It is a versatile reagent that can be used in the solid-phase synthesis of peptides and proteins. It is also used in the synthesis of cyclic peptides and proteins. This compound is commonly used in the synthesis of peptide nucleic acids and peptoids. This compound is a non-toxic compound that is safe for use in scientific research.
One limitation of this compound is that it is not a naturally occurring amino acid. This means that it cannot be used in the synthesis of naturally occurring proteins. Another limitation of this compound is that it is a relatively expensive reagent compared to other amino acids.
Orientations Futures
There are several future directions for the use of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine in scientific research. One potential application is in the synthesis of new antibiotics. This compound has been shown to have antibacterial properties and could be used in the synthesis of new antibiotics. Another potential application is in the synthesis of new cancer drugs. This compound has been shown to have anticancer properties and could be used in the synthesis of new cancer drugs.
Conclusion
In conclusion, this compound is a chemical compound that has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins due to its unique properties. This compound is a non-toxic compound that is safe for use in scientific research. There are several future directions for the use of this compound in scientific research, including the synthesis of new antibiotics and cancer drugs.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine involves the reaction of N-ethylglycine with p-chlorobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of this compound and is widely used in scientific research.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins due to its unique properties. This compound is a versatile reagent that can be used in the solid-phase synthesis of peptides and proteins. It is also used in the synthesis of cyclic peptides and proteins. This compound is commonly used in the synthesis of peptide nucleic acids, which are synthetic mimics of DNA and RNA. This compound is also used in the synthesis of peptoids, which are synthetic analogues of peptides.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-12(7-10(13)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUBTRJMTMNGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)

![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)